![molecular formula C16H13NO2 B3049491 4-(benzyloxy)quinolin-2(1H)-one CAS No. 20886-09-3](/img/structure/B3049491.png)
4-(benzyloxy)quinolin-2(1H)-one
Overview
Description
Quinoxalin-2(1H)-ones are a class of organic compounds that have been studied for their photophysical properties . They have been somewhat neglected compared to coumarins, their oxygenated counterparts, despite their complementarity in terms of absorbance and fluorescence windows .
Synthesis Analysis
Quinoxalin-2(1H)-ones can be synthesized through various methods. One method involves the base-promoted direct alkylation of quinoxalin-2(1H)-ones with phosphonium ylides as alkylating reagents under metal- and oxidant-free conditions . Another method involves a visible-light-induced direct C(sp2)−H amination of quinoxalin-2(1H)-ones .
Molecular Structure Analysis
The molecular structure of quinoxalin-2(1H)-ones is characterized by a quinoxaline core, which is a type of heterocyclic compound. The “2(1H)-one” indicates the presence of a carbonyl group (C=O) at the 2-position of the quinoxaline ring, and the “1H” denotes the tautomeric form where the hydrogen is attached to the nitrogen atom .
Chemical Reactions Analysis
Quinoxalin-2(1H)-ones can undergo various chemical reactions. For instance, they can be alkylated using phosphonium ylides . They can also undergo a visible-light-induced direct C(sp2)−H amination .
Physical And Chemical Properties Analysis
Quinoxalin-2(1H)-ones have unique photophysical properties. They have been studied for their fluorescence properties, which can be utilized in applications such as chemosensing and biosensing .
Scientific Research Applications
Synthesis Techniques
- New Synthesis Methods : A novel method for synthesizing 4-(benzimidazol-2-yl)quinolin-2(1H)-ones through the rearrangement of spiroquinoxalinones offers advantages like cost-effectiveness and accessibility of starting materials (Mamedov et al., 2018).
- Cobalt Salt-Catalyzed Carbocyclization : An efficient cobalt(ii)-catalyzed carbocyclization method enables the synthesis of 4-substituted quinolin-2-(1H)-ones, compatible with a variety of functional groups (Cheng, Chen, & Chuang, 2017).
- Microwave-Assisted Synthesis : A microwave-assisted synthesis approach has been used for preparing biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones, utilizing palladium-catalyzed reactions (Glasnov, Stadlbauer, & Kappe, 2005).
Biological and Chemical Properties
- Antimicrobial Activity : Novel ferrocene-containing quinolines, including 1-benzyl-2-ferrocenylquinolin-4(1H)-ones, have been synthesized and evaluated for their antimicrobial activity, showing noteworthy activities against certain strains (Pejović et al., 2017).
- Anticonvulsant Activity : The anticonvulsant activity of 1-substituted-7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline has been explored, with some compounds showing promising results in animal models (Cui et al., 2005).
- Anti-tubercular Properties : Certain 4-anilinoquinolines and 4-anilinoquinazolines, including derivatives with benzyloxy aniline, have been identified as novel inhibitors of Mycobacterium tuberculosis (Asquith et al., 2019).
Applications in Chemistry and Material Science
- Spectroscopic Fluorescent Probes : 1H-quinolin-2-ones derivatives have been used as spectroscopic fluorescent probes for monitoring the photopolymerization process and in 3D printing applications (Topa et al., 2021).
- Palladium-Catalyzed Synthesis : A palladium-catalyzed synthesis approach for quinolin-2(1H)-ones has been developed, highlighting the reactivity of azodicarboxylate in the process (Peng et al., 2018).
Future Directions
Quinoxalin-2(1H)-ones have potential applications in various fields due to their unique properties. They can be used in chemosensing and biosensing applications . Furthermore, quinoline-based compounds have shown potential as α-glucosidase inhibitors, suggesting possible applications in the treatment of diabetes .
properties
IUPAC Name |
4-phenylmethoxy-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16-10-15(13-8-4-5-9-14(13)17-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOGRLJYZYXAQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366707 | |
Record name | 4-(benzyloxy)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20886-09-3 | |
Record name | 4-(benzyloxy)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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